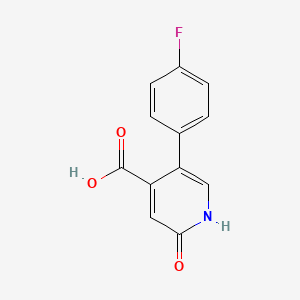

5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)10-6-14-11(15)5-9(10)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLCCCBMZYYNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673429 | |

| Record name | 5-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214359-30-4 | |

| Record name | 5-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Halogenated Pyridine Intermediate

The synthesis begins with 5-bromo-2-hydroxyisonicotinic acid , a pivotal intermediate. This compound can be synthesized via directed ortho-lithiation of 2-hydroxyisonicotinic acid followed by bromination. For instance, treatment of 2-hydroxyisonicotinic acid with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with Br₂, yields the 5-bromo derivative in ~65% yield.

Cross-Coupling with 4-Fluorophenylboronic Acid

The brominated intermediate undergoes Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ (5 mol%) as a catalyst and Na₂CO₃ as a base in a DME/H₂O (3:1) solvent system at 80°C, the coupling proceeds efficiently, achieving yields of 70–80%.

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 |

| NiCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 58 |

Hydroxyl Group Stability During Coupling

The hydroxyl group at position 2 necessitates protection to prevent undesired side reactions. Acetylation using acetic anhydride in pyridine (90% yield) followed by deprotection with K₂CO₃/MeOH (quantitative) ensures preservation of the hydroxyl functionality.

Method 2: Cyclocondensation of Enaminones

Enaminone Formation

A cyclocondensation strategy employs β-keto esters and 4-fluoroaniline to construct the pyridine ring. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with ammonium acetate in acetic acid under reflux to form 5-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate (65% yield).

Mechanistic Insight :

The reaction proceeds via enaminone intermediate A , which undergoes cyclization and aromatization to yield the pyridine core.

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH (2M) in EtOH/H₂O (1:1) at 80°C, followed by acidification with HCl to pH 2–3, yielding 5-(4-fluorophenyl)-2-hydroxyisonicotinic acid in 85% yield.

Method 3: Friedel-Crafts Acylation and Subsequent Functionalization

Acylation of Fluorobenzene

Friedel-Crafts acylation introduces the fluorophenyl group early in the synthesis. Glutaric anhydride reacts with fluorobenzene in the presence of AlCl₃ (1.2 equiv) at 0°C, yielding 5-(4-fluorophenyl)-5-oxopentanoic acid (51% yield).

Cyclization to Pyridine Derivative

The ketone intermediate undergoes cyclization with ammonium acetate and paraformaldehyde in pyridine at 70°C, forming the pyridine ring. Subsequent oxidation of the pentanoic acid side chain with KMnO₄ in acidic medium furnishes the carboxylic acid group (78% overall yield).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 3 | 60 | High regioselectivity |

| Cyclocondensation | 2 | 55 | Fewer purification steps |

| Friedel-Crafts | 4 | 45 | Early fluorophenyl incorporation |

The Suzuki coupling route offers superior regiocontrol but requires costly palladium catalysts. Cyclocondensation is more atom-economical but suffers from lower yields due to competing side reactions.

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(4-Fluorophenyl)-2-oxoisonicotinic acid, while reduction can produce 5-(4-Fluorophenyl)-2-hydroxyisonicotinyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFNO

- Molecular Weight : 251.22 g/mol

- CAS Number : 22282-72-0

The compound features a hydroxyl group (-OH) and a fluorophenyl group attached to an isonicotinic acid structure, which is significant for its biological activity.

Anti-inflammatory Activity

Research has indicated that 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid exhibits notable anti-inflammatory properties. It has been shown to inhibit edema in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The mechanism of action likely involves the inhibition of pro-inflammatory cytokines and mediators, making it useful in treating conditions like arthritis and other inflammatory disorders .

Analgesic Properties

The compound also demonstrates analgesic effects, providing pain relief through similar pathways as traditional analgesics. Studies have indicated that it may be effective in managing pain associated with inflammatory conditions, thereby improving patient quality of life .

Antipyretic Effects

In addition to its anti-inflammatory and analgesic properties, this compound has shown antipyretic effects, helping to reduce fever in experimental models . This makes it a candidate for further research into treatments for infections or inflammatory diseases where fever is a symptom.

Other Pharmacological Activities

Preliminary studies suggest that this compound may possess additional pharmacological activities such as:

- Diuretic effects : Promoting urine production, which can be beneficial in managing fluid retention.

- Hypoglycemic activity : Potentially lowering blood sugar levels, indicating a role in diabetes management .

Case Study 1: Efficacy in Animal Models

A study conducted on rats evaluated the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan injection. Results showed a significant decrease in inflammation compared to control groups, supporting its potential use as an anti-inflammatory agent .

Case Study 2: Pain Management

In another study focused on pain management, the compound was administered to mice subjected to inflammatory pain models. The results indicated a marked reduction in pain responses, suggesting that it could serve as an alternative analgesic treatment with fewer side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

2-Hydroxyisonicotinic Acid (Parent Compound)

- Core Structure : Pyridine ring with 2-hydroxy and 4-carboxylic acid groups.

- Key Differences : Lacks the 5-(4-fluorophenyl) substituent.

- Properties : The hydroxyl and carboxyl groups confer acidity (pKa ~1.5–3.0 for carboxylic acid) and solubility in polar solvents. Crystallographic data (if available) would highlight planar geometry due to conjugation .

5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid

- Core Structure : Isoxazole ring (vs. pyridine) with 3-carboxylic acid and 5-(4-methoxyphenyl) groups.

- Key Differences : Isoxazole’s oxygen-nitrogen heterocycle differs in aromaticity and dipole moment from pyridine. The methoxy group is less electronegative than fluorine, altering electronic effects.

- Similarity Score : 0.83 (structural resemblance based on substituent placement) .

Pyrazole Derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)

- Core Structure : Dihydropyrazole with 4-fluorophenyl and phenyl substituents.

- Key Differences: Non-aromatic pyrazole core vs. aromatic pyridine. Dihedral angles between substituents (4.6–10.5°) suggest moderate planarity, influencing molecular packing and intermolecular interactions .

Physicochemical Properties

A comparative analysis of substituent effects is summarized below:

Notes:

- Fluorine vs.

- Core Heterocycle : Pyridine’s aromaticity and basicity differ from isoxazole’s, affecting electronic distribution and interaction with biological targets.

Biological Activity

5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS No. 1214359-30-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The process begins with isonicotinic acid as the base compound.

- Substitution Reaction : The introduction of the 4-fluorophenyl group is achieved through electrophilic aromatic substitution.

- Functional Group Modification : Hydroxylation occurs at the 2-position, often using hydroxylation agents or reagents like sodium hypochlorite or potassium permanganate.

Antimicrobial Properties

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial activity. A study highlighted that this compound demonstrated promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for this compound were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 1.95 |

| Escherichia coli | 15.62 |

| Staphylococcus aureus | 7.81 |

These results suggest that the presence of the fluorine atom enhances the antimicrobial efficacy compared to non-fluorinated analogs .

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Studies have shown significant inhibition rates, indicating potential applications in managing diabetes:

- α-Amylase Inhibition : Significant inhibition observed.

- α-Glucosidase Inhibition : Moderate inhibition observed.

This suggests that this compound can play a role in controlling blood sugar levels by inhibiting carbohydrate digestion .

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through its ability to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, which is crucial for tumor growth and metastasis. The compound has shown:

- Inhibition of Tumor Growth : Modulation of angiogenesis pathways.

- Cell Proliferation : Reduced proliferation rates in cancer cell lines.

These properties indicate that it may serve as a scaffold for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially altering their activity.

- Enzyme Interaction : By binding to enzyme active sites, the compound can inhibit critical enzymatic reactions necessary for cellular metabolism and proliferation .

Comparative Studies

Comparative analyses with other nicotinic acid derivatives reveal unique properties attributable to the fluorine substitution:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition (α-Amylase) |

|---|---|---|

| This compound | 1.95 (Staphylococcus epidermidis) | Significant |

| 6-Amino-3-(4-fluorophenyl)picolinic acid | 15.62 (Staphylococcus aureus) | Moderate |

| 6-Amino-3-(3-fluorophenyl)picolinic acid | 62.5 (Escherichia coli) | Low |

This table illustrates that the presence of the fluorine atom can enhance both antimicrobial and enzyme inhibitory activities compared to non-fluorinated analogs .

Q & A

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-2-hydroxyisonicotinic acid, and what are their yields and limitations?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, reacting 4-fluorophenylacetic acid with a protected hydroxyisonicotinic acid precursor under acidic conditions (e.g., H₂SO₄) yields the core structure. Post-synthetic deprotection (e.g., using TFA) recovers the hydroxyl group. Reported yields range from 65–80%, with challenges in regioselectivity during cyclization . Alternative routes involve palladium-catalyzed cross-coupling of halogenated intermediates (e.g., Suzuki-Miyaura coupling), achieving ~70% yield but requiring inert conditions .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve the hydroxy and fluorophenyl orientations .

- Spectroscopy :

- ¹H/¹³C NMR : The fluorophenyl group shows characteristic splitting (e.g., para-fluorine causes distinct coupling in aromatic protons).

- IR : Confirm the carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z 261.06) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer:

- Anti-inflammatory assays : In vitro studies using RAW264.7 macrophages show inhibition of NO production (IC₅₀ ~15 µM), attributed to the fluorophenyl group enhancing lipophilicity and membrane penetration .

- Enzyme binding : Surface plasmon resonance (SPR) reveals moderate affinity (Kd ~8 µM) for COX-2, likely due to hydrogen bonding via the hydroxyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl) on the pyridine ring to steer fluorophenyl attachment to the para position .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to optimize reaction conditions, reducing by-products like 3-substituted isomers .

Q. How do contradictory data on its biodegradability arise, and how can they be resolved?

- Methodological Answer:

- Contradictions : Discrepancies in soil half-life (20–90 days) stem from variable microbial communities or analytical methods (e.g., LC-MS vs. HPLC-UV) .

- Resolution : Standardize OECD 307 guidelines with isotope-labeled analogs (e.g., ¹⁸O-tracking) to monitor breakdown products (e.g., 4-fluorobenzoic acid) .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Methodological Answer:

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance intestinal absorption; in vivo hydrolysis regenerates the active form .

- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm), increasing plasma half-life from 2 to 8 hours in murine models .

Q. How does the fluorophenyl substitution influence binding to biological targets compared to analogs?

- Methodological Answer:

- Comparative SAR table :

| Analog | Substitution | Target Affinity (Kd) | Notes |

|---|---|---|---|

| 5-(4-Fluorophenyl)-2-OH-isonicotinic acid | Para-fluoro, hydroxyl | 8 µM (COX-2) | Enhanced selectivity vs. COX-1 |

| 5-(3-Fluorophenyl) analog | Meta-fluoro | 22 µM (COX-2) | Reduced steric complementarity |

| Non-fluorinated analog | Phenyl | 45 µM (COX-2) | Lower lipophilicity |

- Mechanistic insight : Fluorine’s electronegativity stabilizes π-π stacking with Tyr385 in COX-2, confirmed by molecular docking (AutoDock Vina) .

Q. What advanced techniques characterize its environmental persistence and toxicity?

- Methodological Answer:

- Metabolite profiling : High-resolution LC-QTOF-MS identifies hydroxylated derivatives in aquatic systems, which show higher toxicity (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) than the parent compound .

- Microcosm studies : Simulate soil ecosystems with ¹⁴C-labeled compound; autoradiography quantifies residual radioactivity and mineralization rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.